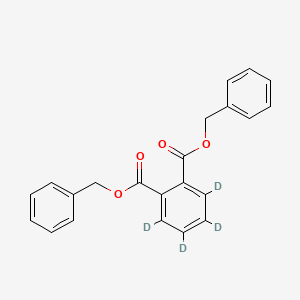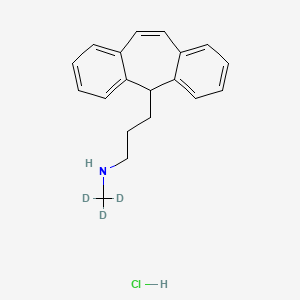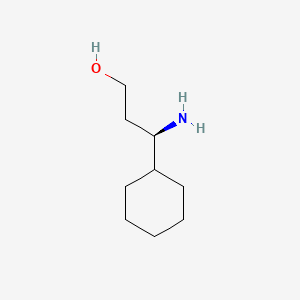
Hexadecyltrimethylammonium Bromide-d9
Vue d'ensemble
Description
Hexadecyltrimethylammonium Bromide, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . It is used for synthesis and plays a key role in precipitating nucleic acids . It is also used as a shaping material and reducing agent for nanoparticle generation .
Synthesis Analysis
Hexadecyltrimethylammonium Bromide can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis . It plays a key role in precipitating nucleic acids .Molecular Structure Analysis
The chemical formula of Hexadecyltrimethylammonium Bromide is C₁₆H₃₃N (CH₃)₃Br . Its molecular weight is 364.45 g/mol .Chemical Reactions Analysis
Hexadecyltrimethylammonium Bromide plays a key role in the emulsification of styrene using hexadecyltrimethylammonium bromide-cetyl alcohol mixtures . It is also used in the spectrophotometric, spectrofluorimetric, and potentiometric analyses of cetyltrimethylammonium bromide (CTAB) cationic detergent .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium Bromide has a melting point of 248-251 °C . It is soluble in water at 36.4 g/L at 20 °C . It has a pH value of 5.0-7 at 25 °C, 36.4 g/L .Applications De Recherche Scientifique
Nanoparticle Synthesis
Hexadecyltrimethylammonium Bromide (CTAB): is often used as a surfactant in the synthesis of nanoparticles. It helps control particle size and shape by forming micelles that act as a template or stabilizing agent during the synthesis process .
Spectroscopic Characterization
CTAB is utilized in spectroscopic techniques for characterizing synthesized compounds. It can aid in improving the solubility of certain materials in solvents, which is crucial for accurate spectroscopic analysis .
Adsorption Performance
Modified montmorillonites treated with CTAB have been studied for their adsorption performance regarding mycotoxins. This application is significant in environmental science and food safety, as it relates to the removal of harmful substances .
Liquid Crystal Alignment
CTAB has been evaluated for its ability to induce homeotropic alignment of liquid crystal molecules. This is particularly relevant in the field of display technology, where precise control over liquid crystal orientation is necessary .
Mécanisme D'action
Target of Action
Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .
Mode of Action
CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .
Biochemical Pathways
The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .
Pharmacokinetics
As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.
Result of Action
The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .
Action Environment
The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .
Safety and Hazards
Hexadecyltrimethylammonium Bromide is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers The relevant papers analyzed for this response include those found in the search results . These papers cover various aspects of Hexadecyltrimethylammonium Bromide, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.
Propriétés
IUPAC Name |
hexadecyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)






![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)



